2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone
Description
2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone is a piperazine-derived compound featuring a bromophenoxy group linked via an ethanone moiety to a 3-methylcyclohexyl-substituted piperazine ring. This structure combines lipophilic (3-methylcyclohexyl) and electron-deficient (bromophenoxy) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C19H27BrN2O2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-15-3-2-4-17(13-15)21-9-11-22(12-10-21)19(23)14-24-18-7-5-16(20)6-8-18/h5-8,15,17H,2-4,9-14H2,1H3 |
InChI Key |
ZEMFQGKVCPZJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The reaction starts with the bromination of phenol to form 4-bromophenol. This is followed by the etherification of 4-bromophenol with an appropriate alkyl halide to form 4-bromophenoxyalkane.
Piperazine Derivative Formation: The next step involves the reaction of the 4-bromophenoxyalkane with 1-(3-methylcyclohexyl)piperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogues:
*logP values estimated based on substituent contributions.
Key Observations :
- Bromophenoxy vs. chlorophenoxy (): Bromine’s larger atomic radius may increase steric hindrance but enhance halogen bonding in receptor interactions.
- Carbazole-containing analogues () exhibit significantly higher molecular weights, likely reducing solubility but enabling DNA intercalation (hypothesized).
Pharmacological Activity
Anti-Dopaminergic and Anti-Serotonergic Profiles
Compounds with arylpiperazine-acetyl linkages (e.g., ’s biphenyl derivatives) show dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk in antipsychotic models .
QSAR Insights
- QPlogBB (Brain/Blood Partition Coefficient) : highlights QPlogBB as critical for antipsychotic efficacy. The target compound’s lipophilic cyclohexyl group likely increases QPlogBB, favoring CNS penetration .
- Electron Affinity (EA): Higher EA correlates with enhanced anti-dopaminergic activity. The bromophenoxy group’s electron-withdrawing nature may amplify this effect compared to fluorophenyl () or methyl groups ().
Biological Activity
2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound with a complex structure that includes a bromophenoxy group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 395.3 g/mol. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and cancer therapy.
Chemical Structure and Properties
The structural characteristics of 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone contribute significantly to its biological activity. The presence of the bromine atom in the para position of the phenoxy group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H27BrN2O2 |
| Molecular Weight | 395.3 g/mol |
| Melting Point | Not specified |
| Boiling Point | Predicted 514.2 ± 50.0 °C |
| Density | Predicted 1.298 ± 0.06 g/cm³ |
| pKa | Predicted 7.41 ± 0.70 |
Neuroprotective Effects
Research indicates that compounds with similar structural features to 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone may exhibit neuroprotective properties. A study highlighted that related compounds showed significant efficacy against glutamate-induced neurotoxicity in PC12 cells, which are commonly used as a model for neuronal function and neuroprotection . This suggests that the compound may also have potential in treating neurodegenerative diseases.
Anticancer Properties
The compound's piperazine moiety is often associated with anticancer activity. A related study explored various piperazine derivatives, revealing that some exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established drugs . While specific data on 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone's anticancer activity is limited, its structural similarities suggest potential for further investigation.
Understanding the mechanism of action for this compound involves examining its interactions with biological targets. The bromophenoxy group may facilitate binding to various receptors or enzymes involved in neuroprotection and cancer pathways. Future studies should focus on elucidating these interactions through in vitro and in vivo assays.
Case Studies
While direct case studies on 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone are scarce, related compounds have shown promise:
- Neuroprotection : In vivo studies demonstrated that piperazine derivatives could prolong survival time in models of acute cerebral ischemia, indicating their potential role in neuroprotection .
- Cancer Treatment : Compounds structurally similar to this ethanone have been shown to inhibit PARP1 activity, enhancing apoptosis in cancer cells. This mechanism is crucial for developing novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
